4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
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Properties
CAS No. |
1114660-75-1 |
|---|---|
Molecular Formula |
C24H16F4N4OS |
Molecular Weight |
484.47 |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H16F4N4OS/c25-18-10-8-15(9-11-18)13-31-21(33)19-6-1-2-7-20(19)32-22(31)29-30-23(32)34-14-16-4-3-5-17(12-16)24(26,27)28/h1-12H,13-14H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one , with a molecular formula of and a molecular weight of 484.5 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula :
- Molecular Weight : 484.5 g/mol
- CAS Number : 1114660-75-1
Biological Activity Overview
Research indicates that compounds with a triazoloquinazolinone core exhibit various pharmacological activities, including:
- Antihistaminic Activity : Compounds similar to the target molecule have shown promising results in inhibiting H1 receptors, which could lead to applications in treating allergic reactions and asthma. For instance, a related compound demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, suggesting potential use as an antihistamine .
- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Studies have reported that certain triazole-thioether compounds exhibit significant antibacterial and antifungal activities . The presence of trifluoromethyl groups is often associated with enhanced lipophilicity and biological activity.
The biological activity of This compound can be attributed to several mechanisms:
- H1 Antihistaminic Activity :
- Antimicrobial Mechanisms :
Data Table: Comparative Biological Activities
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- In one study, a series of triazoloquinazolinones were synthesized and evaluated for their antihistaminic properties. The results indicated that modifications in the benzyl substituents significantly impacted their protective effects against bronchospasm induced by histamine .
- Another investigation focused on the antimicrobial properties of thio-substituted triazoles. The results demonstrated that these compounds exhibited potent antibacterial activity against various strains, suggesting their potential as therapeutic agents in infectious diseases .
Scientific Research Applications
The compound has been studied for its pharmacological properties , particularly its potential as an antimicrobial agent . Research indicates that modifications in the structure of related compounds can significantly influence their biological activity. For instance:
- Antimicrobial Properties : A study on thio-substituted triazoles revealed that compounds similar to 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated potent antibacterial activity against various strains, suggesting their utility in treating infectious diseases .
- Antihistaminic Effects : Another investigation focused on the synthesis and evaluation of triazoloquinazolinones for their antihistaminic properties. Results indicated that specific structural modifications could enhance protective effects against bronchospasm induced by histamine .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Triazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thio group is critical for enhancing biological activity.
The compound's structure has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Case Studies
Several case studies have highlighted the applications and effectiveness of this compound:
- Case Study 1 : In a study evaluating a series of triazoloquinazolinones, it was found that certain derivatives exhibited significant antihistaminic effects. The structure-activity relationship suggested that the presence of specific substituents could enhance efficacy .
- Case Study 2 : Another research effort focused on antimicrobial screening showed that derivatives with thio groups had enhanced antibacterial properties compared to their non-thio counterparts. This underscores the importance of functional groups in modulating biological activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?
- Methodological Answer : The synthesis involves nucleophilic substitution of fluorobenzyl chloride with thiol-containing intermediates under basic conditions (e.g., NaOH/K₂CO₃). Microwave-assisted methods improve yield (60–80%) and reduce reaction time (2–4 hours vs. 12–24 hours for conventional heating) by enhancing regioselectivity in triazole ring formation . Purification typically uses column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization from ethanol. For regiochemical control during thioether linkage formation, steric and electronic effects of substituents (e.g., trifluoromethyl groups) must be optimized via DFT calculations .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorobenzyl protons resonate as doublets at δ 7.1–7.3 ppm (J = 8.5 Hz), while the trifluoromethylbenzyl group shows singlet peaks at δ 4.8–5.0 ppm for the SCH₂ unit. Aromatic protons in the quinazolinone core appear as multiplets at δ 8.0–8.5 ppm .
- IR : Key bands include C-F stretches (1100–1250 cm⁻¹), C=S (650–750 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical m/z values (error < 2 ppm) to confirm purity .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition using ATP/peptide substrates) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do computational methods (DFT, MD) explain the regioselectivity of triazole-thioether bond formation?
- Methodological Answer : DFT studies (B3LYP/6-31G* level) reveal that electron-withdrawing groups (e.g., CF₃) lower the activation energy for thiolate attack at the C-1 position of the triazole ring by 8–12 kcal/mol compared to C-3. Solvent effects (DMF vs. THF) further modulate transition-state stability via polarity-dependent stabilization . Molecular dynamics (MD) simulations (AMBER force field) predict steric clashes between the trifluoromethyl group and quinazolinone core, favoring the observed regiochemistry .
Q. What crystallographic strategies address polymorphism in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 296 K (Mo-Kα radiation, λ = 0.71073 Å) confirms the monoclinic P2₁/c space group. Polymorph screening via solvent evaporation (ethanol/acetone mixtures) identifies stable forms. Hydrogen bonding between the triazole N-H and quinazolinone carbonyl (d = 2.85 Å) stabilizes Form I, while π-π stacking (3.4 Å) dominates in Form II .
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation) to identify bioavailability bottlenecks .
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., sulfoxide derivatives) that may reduce activity .
- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>10 μg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
